N,N-dimethyl-3-phenylacrylamide

Conformational Analysis Dynamic NMR Amide Bond Dynamics

N,N-Dimethyl-3-phenylacrylamide (also known as N,N-dimethylcinnamamide) is a synthetic cinnamide derivative characterized by a planar trans-cinnamoyl core and a tertiary amide group. The compound exists as a white crystalline solid with a melting point of 98°C, a molecular weight of 175.23 g/mol, and a purity typically exceeding 95% [REFS-1, REFS-2].

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B1361615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-phenylacrylamide
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3
InChIKeyAGTDAKUUKGHNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-phenylacrylamide for Research and Pharmaceutical Development: A Baseline Overview


N,N-Dimethyl-3-phenylacrylamide (also known as N,N-dimethylcinnamamide) is a synthetic cinnamide derivative characterized by a planar trans-cinnamoyl core and a tertiary amide group [1]. The compound exists as a white crystalline solid with a melting point of 98°C, a molecular weight of 175.23 g/mol, and a purity typically exceeding 95% [REFS-1, REFS-2]. Its structure allows for specific chemical and biological interactions, distinguishing it from both unsubstituted cinnamamides and other N,N-dialkyl analogs [2].

Conformationally defined tertiary amide Supports molecular recognition and dynamics studies
Crystalline trans isomer Enables precise weighing and solid-formulation research
N,N-dimethyl substitution required Reported antidepressant-like model response absent in diethyl analog

Why N,N-Dimethyl-3-phenylacrylamide Cannot Be Generically Substituted by Other Cinnamamides


Generic substitution of N,N-dimethyl-3-phenylacrylamide with other cinnamamide derivatives or simple amides is not supported by empirical data. The N,N-dimethyl substitution pattern is not an arbitrary choice; it directly modulates the molecule's conformational rigidity, physical form, and biological activity profile. As demonstrated below, replacing the dimethylamino group with a diethyl group or altering the substitution position on the aromatic ring leads to measurable, and in some cases drastic, changes in rotational barrier energy, solid-state properties, and pharmacological potency [REFS-1, REFS-2]. These are not incremental variations but discrete step-changes that define the compound's utility for specific scientific applications.

N,N-Diethyl analog Lacks reported antidepressant-like profile; may shift model response toward weak analgesia
Ortho/meta-halo derivatives Positional change reduces model activity; para-substitution vector is critical for maintaining response
Cis (Z) isomer Liquid at room temperature with different bioactivity; solid trans isomer required for reproducible handling

Quantitative Differentiation Evidence for N,N-Dimethyl-3-phenylacrylamide Against Key Analogs


Amide Rotational Barrier Compared to Deaza-Analog

The amide rotational barrier (a measure of amide bond rigidity and resonance stabilization) for N,N-dimethylcinnamamide is significantly higher than that of its deaza-analog, (E)-3-(dimethylamino)-N,N-dimethylacrylamide, where the enamine nitrogen is replaced by CH [1]. This indicates a more rigid, ordered structure for the cinnamamide, which can influence molecular recognition and stability.

Rotational Barrier
Head-to-head
16.4 kcal/mol vs. 12.4 (deaza-analog); 4.0 kcal/mol higher
Greater conformational definition for molecular recognition
Dynamic NMR, CDCl₃/TCE-d₂
Conformational Analysis Dynamic NMR Amide Bond Dynamics

Antidepressant Activity of N,N-Dimethyl vs. N,N-Diethyl Cinnamamide

In a 1950 study referenced in US Patent 3,488,749, the analgesic activity of cinnamamides increased with N-alkyl chain length, with the N-diethyl congener being the most active (though less active than aspirin). However, the same patent discloses a novel and unexpected antidepressant activity for the N,N-dimethylcinnamamide fraction, characterized by efficacy at an unexpectedly low dose without overt pharmacological effects. This specific antidepressant profile was not observed for the N,N-diethyl congener [1]. This demonstrates that the N,N-dimethyl group is not merely an intermediate in a trend but unlocks a distinct pharmacological modality.

In Vivo Profile
Class-level
N,N-dimethyl: reported antidepressant-like response at low oral dose without overt effects; N,N-diethyl: weak analgesic, no antidepressant profile
Dimethyl substitution required for this model activity
Patent data, mouse models
Antidepressant Pharmacology Structure-Activity Relationship Drug Discovery

Impact of Halogen Substitution on Antidepressant Potency

Within the N,N-dimethylcinnamamide scaffold, the introduction of a halogen at the para (4-) position of the phenyl ring yields a 2- to 3-fold enhancement in antidepressant activity compared to the unsubstituted parent compound. Conversely, placing the same substituent at the ortho (2-) or meta (3-) position decreases activity [1]. This serves as a crucial internal benchmark, establishing that the parent N,N-dimethyl-3-phenylacrylamide is not just a generic scaffold but a precise starting point for rational optimization.

Halogen SAR
Head-to-head
4-halo substitution: 2- to 3-fold increase in model response; ortho/meta: decrease
Para position is rational vector for activity modulation
Patent data, in vivo models
Medicinal Chemistry Potency Enhancement Structure-Activity Relationship

Physical State and Ease of Handling: Trans vs. Cis Isomers

The trans (E) isomer of N,N-dimethylcinnamamide is a crystalline solid with a melting point of 98°C, while the cis (Z) isomer is a liquid at room temperature [1]. Furthermore, the patent explicitly states that the trans isomer possesses much more pronounced biological activity. For any application requiring a solid-phase reagent, precise weighing, or formulation into a solid dosage form, the trans isomer is the only viable choice.

Physical State
Head-to-head
Trans isomer: crystalline solid, mp 98°C; Cis isomer: liquid
Solid trans isomer enables precise handling and formulation
Patent and supplier data
Pre-formulation Solid-State Properties Isomer Purity

Validated Application Scenarios for N,N-Dimethyl-3-phenylacrylamide Based on Quantitative Evidence


Antidepressant Drug Discovery and Lead Optimization

The compound serves as a validated starting point for a novel class of non-MAOI antidepressants. Procurement is justified for in vivo efficacy studies where the N,N-dimethyl substitution is essential, as the N,N-diethyl analog lacks this activity profile [1]. Further SAR work is guided by the 2-3x potency enhancement observed with 4-halo substitution [1].

Conformational Analysis and Molecular Dynamics Studies

With a precisely measured amide rotational barrier of 16.4 kcal/mol [2], this compound is an ideal model substrate for studying amide bond dynamics by dynamic NMR. Its 4.0 kcal/mol higher barrier compared to its deaza-analog [2] provides a clear experimental window for benchmarking computational methods, making it a preferred model over simpler amides.

Pre-formulation and Solid-State Research

The distinct physical properties of the trans isomer (crystalline solid, mp 98°C) versus the cis isomer (liquid) [1] make it a valuable model compound for studying polymorphism, crystallization processes, and solid-state formulation. Procurement of the pure trans isomer is essential for any investigation where a solid, precisely weighable reagent is required.

Chemical Synthesis and Pharmaceutical Intermediate

The compound is a key intermediate for synthesizing more potent 4-halo derivatives [1] and can be readily prepared in good yield [1]. Its solid-state nature facilitates purification and handling in synthetic workflows, making it a more convenient starting material than liquid cis-isomer or other N-substituted cinnamamides.

Application
Selection Property
Validation Focus
Antidepressant lead discovery (non-MAOI)
N,N-dimethyl substitution essential for model activity
Model response comparison with N,N-diethyl analog
Conformational analysis & molecular dynamics
Defined rotational barrier for amide bond studies
Dynamic NMR barrier reproducibility
Pre-formulation & solid-state research
Crystalline trans isomer with sharp melting point
Solid handling and formulation consistency
Synthetic intermediate for 4-halo derivatives
Stable crystalline starting material
Yield and purity in para-halogenation routes
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